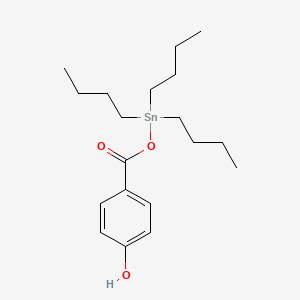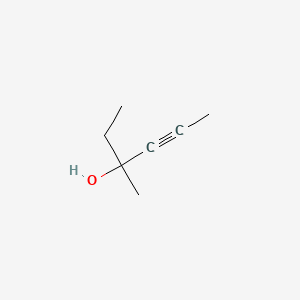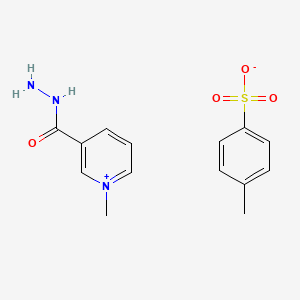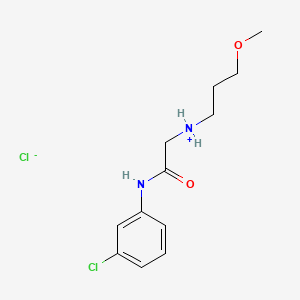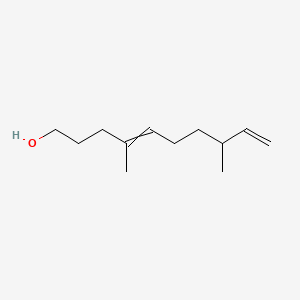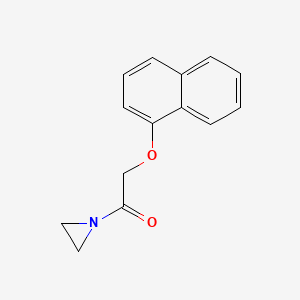![molecular formula C40H35N3O3S B13763475 3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid CAS No. 5905-38-4](/img/structure/B13763475.png)
3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonic acid groups
Métodos De Preparación
The synthesis of 3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as nitration, reduction, and diazotization.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the desired product. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to remove any impurities.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological research to study the effects of specific chemical modifications on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid can be compared with other similar compounds, such as:
- Disodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate .
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine .
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propiedades
Número CAS |
5905-38-4 |
|---|---|
Fórmula molecular |
C40H35N3O3S |
Peso molecular |
637.8 g/mol |
Nombre IUPAC |
3-methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C40H35N3O3S/c1-27-8-4-6-10-37(27)41-33-18-12-30(13-19-33)40(31-14-20-34(21-15-31)42-38-11-7-5-9-28(38)2)32-16-22-35(23-17-32)43-39-25-24-36(26-29(39)3)47(44,45)46/h4-26,41,43H,1-3H3,(H,44,45,46) |
Clave InChI |
VRVWRYZOIYNIIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4C)C=C3)C5=CC=C(C=C5)NC6=C(C=C(C=C6)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
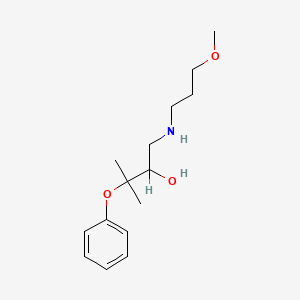
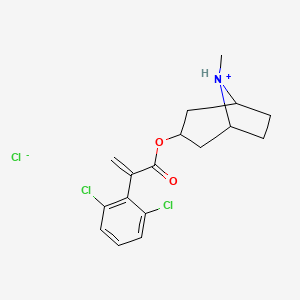
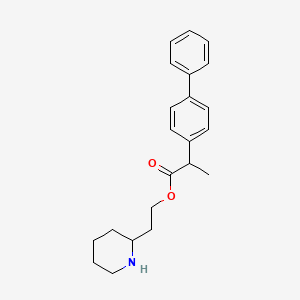
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
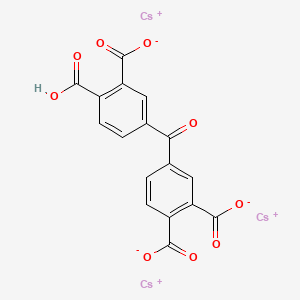
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)

